REACTION_CXSMILES
|
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1.COC1C=CC2N=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>C1(C)C=CC=CC=1>[F:1][CH:2]([F:17])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C@H:10]([CH:14]([CH3:15])[CH3:16])[C:11]([OH:13])=[O:12])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
|
Name
|
|
Quantity
|
130 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to this solution is added 0.24 mole
|
Type
|
TEMPERATURE
|
Details
|
Heat the solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
STIRRING
|
Details
|
with stirring at 40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with benzene 2-3 times
|
Type
|
CUSTOM
|
Details
|
the solvent benzene is then removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)[C@@H](C(=O)O)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |